molecular formula C15H13N3O3S2 B2630183 N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide CAS No. 2034548-21-3

N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide

Cat. No.: B2630183
CAS No.: 2034548-21-3
M. Wt: 347.41
InChI Key: BKQKPVIQGZFTAJ-UHFFFAOYSA-N
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Description

N1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide is a synthetic oxalamide derivative characterized by a bithiophene-ethyl moiety linked to an isoxazole ring via an oxalamide backbone.

Properties

IUPAC Name

N'-(1,2-oxazol-3-yl)-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S2/c19-14(15(20)17-13-4-7-21-18-13)16-6-3-11-1-2-12(23-11)10-5-8-22-9-10/h1-2,4-5,7-9H,3,6H2,(H,16,19)(H,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKQKPVIQGZFTAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CON=C1NC(=O)C(=O)NCCC2=CC=C(S2)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of N1-(2-([2,3’-bithiophen]-5-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The isoxazole ring may play a key role in binding to these targets, while the bithiophene moiety could influence the compound’s electronic properties and overall stability .

Comparison with Similar Compounds

Structural and Functional Group Differences

Compound Name R1 Substituent R2 Substituent Key Functional Features
Target Compound 2-([2,3'-Bithiophen]-5-yl)ethyl Isoxazol-3-yl Bithiophene (electron-rich), Isoxazole (heterocyclic)
N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Methoxybenzyl (polar), Pyridine (basic)
N1-(2,3-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide 2,3-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Dimethoxybenzyl (lipophilic), Pyridine
N1-(4-Chloro-3-fluorophenyl)-N2-(guanidinomethyl-indenyl)oxalamide (BNM-III-170) 4-Chloro-3-fluorophenyl Guanidinomethyl-indenyl Halogenated aryl, Guanidine (basic)

Key Observations :

Physicochemical and Pharmacokinetic Properties

Property Target Compound (Inferred) S336 BNM-III-170
LogP ~3.5 (estimated) 2.8 (measured) 1.9 (calculated)
Water Solubility Low (bithiophene hydrophobicity) Moderate (polar methoxy groups) Low (guanidine salt enhances)
Metabolic Stability High (resistant to amide hydrolysis) Rapid metabolism (oxidative pathways) Moderate (guanidine degradation)

Metabolic Pathways :

  • Bithiophene oxidation may dominate metabolism, analogous to thiophene-containing drugs like tienilic acid, forming reactive metabolites .

Biological Activity

Chemical Structure and Properties

The compound's structure features a bithiophene moiety and an isoxazole ring, which are known for their electronic properties and biological relevance. The oxalamide group contributes to its stability and solubility in biological systems.

Chemical Structure

  • Bithiophenes : Known for their conductivity and potential in organic electronics.
  • Isoxazole : Often associated with neuroactive properties.
  • Oxalamide : Enhances the compound's interaction with biological targets.

Anticonvulsant Activity

Recent studies have indicated that compounds similar to N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide exhibit anticonvulsant properties. For instance, research on various isoxazole derivatives has shown effectiveness in seizure models such as the maximal electroshock (MES) test and pentylenetetrazole (PTZ) induced seizures. Compounds with similar structural features have demonstrated significant protective effects against seizures, suggesting that this compound may also possess similar activity .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Modulation of Ion Channels : It may influence sodium or calcium channels, which are crucial in neuronal excitability.
  • Receptor Interaction : Potential interaction with GABA receptors, enhancing inhibitory neurotransmission.
  • Neuroprotective Effects : Some derivatives have shown the ability to protect neurons from excitotoxicity, which is critical in seizure disorders.

Case Studies

A notable study evaluated a series of isoxazole-based compounds for their anticonvulsant activity. Among these, certain derivatives demonstrated an ED50 (effective dose for 50% of the population) comparable to established anticonvulsants like phenytoin and phenobarbital . The efficacy was assessed using various animal models, including:

  • MES Test : Evaluated the ability to prevent electrically induced seizures.
  • PTZ Test : Assessed protection against chemically induced seizures.

Comparative Data Table

Compound NameED50 (MES)ED50 (PTZ)Mechanism of Action
Compound A79.5 mg/kg123.2 mg/kgSodium channel blockade
Compound B22.4 mg/kg100 mg/kgGABA receptor modulation
This compoundTBDTBDTBD

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